molecular formula C10H6BrNO B1265606 6-bromo-2H-chromene-3-carbonitrile CAS No. 57543-68-7

6-bromo-2H-chromene-3-carbonitrile

Cat. No.: B1265606
CAS No.: 57543-68-7
M. Wt: 236.06 g/mol
InChI Key: SIAGUJHXCCKDQM-UHFFFAOYSA-N
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Description

6-Bromo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2H-chromene-3-carbonitrile typically involves the reaction of substituted salicylaldehydes with acrylonitrile in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction is carried out at room temperature to 40°C for 4-5 hours . Another method involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate, catalyzed by trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The nitrile group can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Condensation Reactions: Reagents such as aldehydes or ketones in the presence of a base or acid catalyst.

Major Products Formed

    Substitution Reactions: Products include substituted chromenes with different functional groups replacing the bromine atom.

    Condensation Reactions: Products include various chromene derivatives with extended conjugation or additional functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-2H-chromene-3-carbonitrile can be synthesized through the reaction of substituted salicylaldehydes with acrylonitrile in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction is typically conducted at temperatures ranging from room temperature to 40°C for several hours. This synthesis route allows for the production of various derivatives that may exhibit enhanced biological properties.

Biological Activities

Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, indicating potential applications in treating bacterial infections.

Antifungal Activity
The compound has also been evaluated for antifungal properties, showing promising results against a range of fungal pathogens. This suggests its potential as an antifungal agent in pharmaceutical applications.

Anticancer Properties
One of the most notable areas of research involves the anticancer effects of this compound. A study assessing its impact on liver carcinoma cell lines (HEPG2) revealed cytotoxic effects with an IC value of approximately 8.20 µM, indicating its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is essential to compare it with similar compounds. The following table illustrates the IC values and biological activities of selected chromene derivatives:

Compound NameIC (µM)Biological Activity
This compound8.20Anticancer (HEPG2)
2-Oxo-2H-chromene-3-carbonitrile5.00Antimicrobial
2-Imino-2H-chromene-3-carbonitrile4.90Antiviral and antioxidant

This comparison highlights that while other chromene derivatives also exhibit biological activity, this compound shows specific promise due to its unique structural features and potent anticancer properties.

Case Studies

Several case studies have explored the biological activities and therapeutic potentials of this compound:

  • Antitumor Activity Study : A study published in the European Journal of Medicinal Chemistry synthesized various derivatives of chromenes, including this compound, and assessed their antitumor activities against HEPG2 cells. The study found that brominated compounds exhibited enhanced cytotoxicity compared to non-brominated counterparts.
  • In Silico Studies : Docking studies have predicted that this compound can effectively inhibit carbonic anhydrase isoenzymes, which are implicated in tumorigenicity and other pathological processes. These findings suggest that the compound could play a role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 6-bromo-2H-chromene-3-carbonitrile is not fully understood. its biological activities are believed to be mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom and nitrile group may enhance its binding affinity to these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2H-chromene-3-carbonitrile is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to other chromene derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

6-Bromo-2H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly for its antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom and a nitrile group, which are believed to enhance its biological activity. The molecular formula is C10_{10}H6_6BrN\O, with a molecular weight of approximately 224.06 g/mol.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets including enzymes and receptors. The bromine atom may enhance binding affinity to these targets, leading to its observed biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It has shown promising results against various fungal pathogens, indicating its potential as an antifungal agent .

Anticancer Properties

One of the most significant areas of research involves the anticancer properties of this compound. In a study evaluating its effect on liver carcinoma cell lines (HEPG2), the compound exhibited cytotoxic effects with an IC50_{50} value of approximately 8.20 µM . This suggests that it may serve as a lead compound for developing new anticancer therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness and efficacy of this compound, it is beneficial to compare it with similar compounds:

Compound NameIC50_{50} (µM)Biological Activity
This compound8.20Anticancer (HEPG2)
2-Oxo-2H-chromene-3-carbonitrile5.00Antimicrobial
2-Imino-2H-chromene-3-carbonitrile4.90Antiviral and antioxidant

This table illustrates that while other chromene derivatives also exhibit biological activity, this compound holds specific promise due to its unique structural features.

Study on Antitumor Activity

In a recent study published in European Journal of Medicinal Chemistry, researchers synthesized various derivatives of chromenes, including this compound, and assessed their antitumor activities against HEPG2 cells. The study found that among the tested compounds, those containing the bromine substitution exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to target enzymes involved in cancer progression. These studies suggest that the compound can effectively inhibit carbonic anhydrase isoenzymes, which are implicated in tumorigenicity and other pathological processes .

Properties

IUPAC Name

6-bromo-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAGUJHXCCKDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206171
Record name 2H-1-Benzopyran-3-carbonitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-68-7
Record name 6-Bromo-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carbonitrile, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carbonitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-5-bromobenzaldehyde XXIX (30 g, 0.15 mol), acrylonitrile (50 g, 0.75 mol), and 1,4-diazabicyclo[2.2.2]octane (Dabco, 4 g, 0.035 mol) was refluxed overnight. The reaction mixture was diluted with ethyl ether and washed with NaOH (1N), water, HCl (1N) and brine. The organic phase was dried over anhydrous Na2SO4, and concentrated in vacuo to give 25 g of 6-bromo-2H-chromene-3-carbonitrile XXX (Yield 70%). MS: calc'd 237 (MH+), exp 237 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
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reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2H-chromene-3-carbonitrile

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